N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-ethoxyphenylamine substituent at position 4 and a 4-methylphenyl group at position 1 of the pyrazolo-pyrimidine core. The ethoxy group likely enhances solubility and modulates target binding compared to halogenated or alkylated analogs, while the 4-methylphenyl moiety may influence steric interactions in enzyme active sites .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-26-17-10-6-15(7-11-17)24-19-18-12-23-25(20(18)22-13-21-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPKJTSDSHMPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Activity
Key Observations:
- Halogenated substituents (e.g., Cl, F) enhance target binding but may increase toxicity. For example, S29’s 4-fluorobenzyl group improves specificity for neuroblastoma cells, while its chloroethyl chain contributes to potency .
- Ethoxy groups (as in 17g and the target compound) improve solubility and may enhance blood-brain barrier penetration, critical for CNS-targeted therapies .
- Methyl groups (e.g., 4-methylphenyl in PPI) reduce metabolic degradation, extending half-life in vivo .
Physicochemical and Pharmacokinetic Properties
Comparative data for select analogs:
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~375 (estimated) | ~3.5 | Moderate (ethoxy) | Ethoxy, methylphenyl |
| S29 | 435.3 | 4.1 | Low | Chloroethyl, fluorobenzyl |
| 17g | 419.5 | 3.8 | High | Ethoxynaphthalen, azetidine |
| SI388 | 430.3 | 4.5 | Low | Chlorophenyl, methylthio |
- Ethoxy vs. Halogen Substituents : Ethoxy groups (as in the target compound and 17g) reduce LogP compared to chlorinated analogs like S29 or SI388, enhancing aqueous solubility .
- Methyl Groups : The 4-methylphenyl group in the target compound may improve metabolic stability relative to unsubstituted phenyl rings .
Biological Activity
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility and biological activity. The specific substitution pattern of the compound contributes to its unique properties, making it suitable for various biological applications.
This compound interacts with specific molecular targets such as enzymes and receptors. The primary mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular responses and signaling pathways.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Inhibitory Effects on Cancer Cell Lines : Studies have reported that compounds with similar structures can inhibit the growth of various cancer cell types, including lung, breast (MDA-MB-231), and liver cancers (HepG2) .
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | High antiproliferative effect |
| Liver Cancer | HepG2 | Notable growth inhibition |
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also shown promising anti-inflammatory and antibacterial activities. Research has highlighted their potential in treating inflammatory disorders and bacterial infections due to their ability to modulate immune responses and inhibit bacterial growth .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .
- Enzyme Inhibition Studies : Another research focused on the inhibitory effects of similar compounds on key enzymes related to cancer progression. The findings suggested that these compounds could serve as effective inhibitors of BRAF(V600E) and EGFR, which are critical in oncogenic signaling pathways .
- Pharmacological Screening : A comprehensive screening of related pyrazole compounds demonstrated their broad-spectrum antibacterial activity against several pathogens, indicating potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
